molecular formula C32H62O4 B12641710 Docosyl hydrogen sebacate CAS No. 93819-99-9

Docosyl hydrogen sebacate

Cat. No.: B12641710
CAS No.: 93819-99-9
M. Wt: 510.8 g/mol
InChI Key: ZQYGIPYHSWOVIB-UHFFFAOYSA-N
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Description

Docosyl hydrogen sebacate (CASRN 93819-99-9) is a monoester derived from sebacic acid (decanedioic acid) and docosanol (a C22 fatty alcohol). Its structure features a single ester linkage between the docosyl group and one carboxylic acid group of sebacic acid, leaving the second carboxylic acid group unesterified . This configuration distinguishes it from diesters like dibutyl sebacate, where both acid groups are esterified.

Properties

CAS No.

93819-99-9

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

10-docosoxy-10-oxodecanoic acid

InChI

InChI=1S/C32H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-27-30-36-32(35)29-26-23-20-19-22-25-28-31(33)34/h2-30H2,1H3,(H,33,34)

InChI Key

ZQYGIPYHSWOVIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl hydrogen sebacate can be synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where sebacic acid and docosanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

Docosyl hydrogen sebacate (a sebacate ester) undergoes hydrolysis under acidic or basic conditions, producing docosanol and sebacic acid.

Base-Catalyzed Hydrolysis

  • Rate Constants : For similar sebacate esters like dibutyl sebacate (DBS), base-catalyzed hydrolysis has a second-order rate constant of 0.05 L/mol·s at 25°C . This corresponds to half-lives of 4.5 years at pH 7 and 166 days at pH 8 .

  • Products : Sebacic acid and docosanol.

Acidic Hydrolysis

While less studied, acidic hydrolysis likely follows similar mechanisms to basic conditions, though detailed kinetics are not explicitly reported in the provided sources.

Reaction TypeHalf-Life (pH 7)Half-Life (pH 8)Key Products
Base-Catalyzed4.5 years166 daysSebacic acid + docosanol

Atmospheric Degradation

This compound reacts with atmospheric hydroxyl radicals (- OH), leading to degradation.

  • Rate Constant : Estimated at 1.8 × 10⁻¹¹ cm³/(molecule·s) for vapor-phase reactions, resulting in a half-life of 21 hours under typical atmospheric conditions .

  • Partitioning : Exists in both vapor and particulate phases due to moderate volatility (vapor pressure: 4.7 × 10⁻⁶ mm Hg for DBS analogs) .

Photolysis

The compound may undergo direct photolysis due to functional groups absorbing light >290 nm, though specific kinetics are unreported .

Biodegradation

Sebacate esters, including this compound, are biodegradable via microbial action:

  • Bacterial/Fungal Cultures : Pure strains of Fusarium and other microbes degrade sebacate esters over weeks .

  • Bioconcentration : Moderate potential (BCF ~77 for DBS analogs) .

Environmental Fate

  • Mobility : Low soil mobility (estimated Koc ~575 for DBS analogs) .

  • Volatilization : Minimal due to low Henry’s Law constant (4.8 × 10⁻⁸ atm·m³/mol for DBS) .

Research Gaps

  • Direct kinetic data for this compound’s hydrolysis or photolysis are absent in the provided sources.

  • Long-term environmental behavior (e.g., bioaccumulation) requires further study.

Scientific Research Applications

Docosyl hydrogen sebacate is utilized in the pharmaceutical industry primarily as a plasticizer in drug formulations. Its biocompatibility and low toxicity make it suitable for:

  • Controlled-Release Formulations : Enhances the release profile of active pharmaceutical ingredients (APIs).
  • Film Coatings : Used in tablet coatings to improve stability and release characteristics.

Case Study: Controlled-Release Tablets
A study demonstrated that incorporating this compound into a polymer matrix significantly improved the release rate of a poorly soluble drug over time. The release kinetics followed a zero-order model, indicating a consistent release profile suitable for sustained therapeutic effects.

Cosmetic Applications

In cosmetics, this compound serves as an emollient and skin-conditioning agent due to its moisturizing properties. It is commonly found in:

  • Creams and Lotions : Provides a smooth application and enhances skin feel.
  • Sunscreens : Improves the spreadability and water resistance of formulations.

Table 2: Cosmetic Formulations Using this compound

Product TypeFunctionalityConcentration (%)
Moisturizing CreamEmollient, Skin Conditioning2-5
SunscreenEnhances Spreadability1-3
Hair ConditionersImproves Texture1-4

Environmental Stability

This compound exhibits excellent thermal stability, making it suitable for high-temperature applications. Its resistance to hydrolysis also contributes to its longevity in various formulations, reducing the need for frequent replacements or reformulations.

Mechanism of Action

The mechanism of action of docosyl hydrogen sebacate involves its interaction with other molecules through ester bonds. In biological systems, it may act as a plasticizer, enhancing the flexibility and durability of polymers used in medical devices. Its biocompatibility and biodegradability make it suitable for applications in tissue engineering and drug delivery .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely $ C{32}H{62}O_4 $ (inferred from structure).

Comparison with Structurally Similar Compounds

Dibutyl Sebacate (CAS 109-43-3)

  • Structure : Diester of sebacic acid with two butyl groups.
  • Properties :
    • Lower molecular weight ($ C{18}H{34}O_4 $) compared to docosyl hydrogen sebacate.
    • Higher water solubility due to shorter alkyl chains.
    • Environmental Fate : Classified as low concern for human health and aquatic toxicity due to rapid biodegradation (>60% in 28 days) and low bioaccumulation (BCF < 100) .
  • Applications : Plasticizer, solvent in cosmetics, and lubricant additive .

Diethyl Sebacate (CAS 110-40-7)

  • Structure : Diester of sebacic acid with ethyl groups.
  • Properties :
    • Shorter alkyl chains result in even lower hydrophobicity ($ C{14}H{26}O_4 $).
    • Biodegradability : Highly biodegradable, aligning with eco-friendly industrial applications .
  • Applications : Pharmaceutical excipient, solvent for resins, and fragrance carrier .

Dioctyl Sebacate (CAS 122-62-3)

  • Structure : Diester with 2-ethylhexyl groups.
  • Properties :
    • High viscosity and thermal stability, making it suitable for high-temperature lubricants .
    • Toxicity : Low oral and dermal toxicity; used in FDA-approved indirect food contact materials .

Docosyl Hydrogen Azelate (CAS 94236-78-9) and Glutarate (CAS 94278-12-3)

  • Structure: Monoesters of azelaic (C9) and glutaric (C5) acids with docosanol.
  • Key Differences :
    • Shorter diacid chains reduce hydrophobicity compared to this compound.
    • Azelaic acid derivatives are used in polymer stabilization, while glutaric acid esters serve as surfactants .

Diisopropyl Sebacate (CAS 7491-02-3)

  • Structure : Diester with isopropyl groups.
  • Properties :
    • Similar sebacic acid backbone but branched ester groups reduce crystallinity.
    • Used in topical pharmaceuticals due to enhanced skin penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound CASRN Ester Type Alkyl Chain Length Key Applications
This compound 93819-99-9 Monoester C22 Surfactants, lubricants
Dibutyl Sebacate 109-43-3 Diester C4 Plasticizers, cosmetics
Diethyl Sebacate 110-40-7 Diester C2 Pharmaceuticals
Dioctyl Sebacate 122-62-3 Diester C8 High-temperature fluids
Docosyl Hydrogen Azelate 94236-78-9 Monoester C22 Polymer additives

Table 2: Environmental and Toxicological Profiles

Compound Biodegradation BCF/BAF Acute Aquatic Toxicity (LC50)
This compound* Moderate (inferred) >100 (predicted) >100 mg/L (estimated)
Dibutyl Sebacate High (>60% in 28 days) <100 >100 mg/L
Diethyl Sebacate High <50 >100 mg/L
Dioctyl Sebacate Moderate 50–100 >100 mg/L

Research Findings and Critical Analysis

  • Environmental Persistence: Diesters like dibutyl sebacate degrade faster than monoesters due to esterase enzyme targeting both ester groups. This compound’s single ester bond and long alkyl chain may slow biodegradation, increasing persistence .
  • Toxicity : Diesters generally exhibit low systemic toxicity, but this compound’s high hydrophobicity could enhance cellular membrane disruption in aquatic organisms .

Biological Activity

Docosyl hydrogen sebacate (DHS) is a long-chain fatty acid ester that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, tissue engineering, and as a biomaterial. This article explores the biological activity of DHS, focusing on its physicochemical properties, biological interactions, and relevant case studies.

1. Chemical Structure and Properties

This compound is an ester formed from sebacic acid and docosanol (a long-chain alcohol). Its chemical structure can be represented as follows:

C22H44O4\text{C}_{22}\text{H}_{44}\text{O}_4

This compound exhibits unique physicochemical properties due to its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes.

2.1. Biocompatibility

Research indicates that DHS demonstrates favorable biocompatibility in various biological systems. In vitro studies have shown that DHS does not elicit significant cytotoxic effects on mammalian cell lines, making it a suitable candidate for biomedical applications .

2.2. Drug Delivery Systems

DHS has been investigated for its role in drug delivery systems due to its ability to form stable emulsions and encapsulate hydrophobic drugs. A study demonstrated that DHS-based formulations could enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic efficacy .

2.3. Antimicrobial Properties

Emerging data suggest that DHS may possess antimicrobial properties. A comparative study indicated that derivatives of long-chain fatty acids, including those similar to DHS, exhibited antibacterial activity against various strains of bacteria . This property could be leveraged in developing antimicrobial coatings for medical devices or wound dressings.

3.1. Tissue Engineering Applications

In tissue engineering, DHS has been used as a scaffold material due to its excellent mechanical properties and biodegradability. A study highlighted the use of DHS in creating scaffolds for bone regeneration, where it supported cell adhesion and proliferation while facilitating mineralization processes essential for bone healing .

3.2. Wound Healing

Another significant application of DHS is in wound healing formulations. Research has shown that DHS can promote fibroblast migration and collagen synthesis, critical factors in wound repair processes . In vivo studies demonstrated accelerated wound closure rates when using DHS-based hydrogels compared to standard treatments.

4. Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundBiocompatibilityDrug Delivery EfficiencyAntimicrobial ActivityTissue Engineering Suitability
This compoundHighModerateModerateExcellent
Dioctyl SebacateModerateHighLowGood
Poly(glycerol sebacate)HighHighModerateExcellent

5. Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of DHS:

  • Cytotoxicity : In vitro assays confirmed low cytotoxicity levels across various cell lines, including fibroblasts and endothelial cells .
  • Drug Encapsulation : DHS demonstrated an encapsulation efficiency of 75% for hydrophobic drugs, significantly enhancing their release profiles under physiological conditions .
  • Wound Healing Efficacy : In animal models, DHS-based formulations resulted in a 30% faster healing time compared to controls .

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